4-(Tert-butoxy)butanoic acid
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Overview
Description
4-(Tert-butoxy)butanoic acid is an organic compound with the molecular formula C8H16O3. It is a derivative of butanoic acid, where a tert-butoxy group is attached to the fourth carbon atom of the butanoic acid chain. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Tert-butoxy)butanoic acid can be synthesized through several methods. One common method involves the reaction of butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the desired product.
Another method involves the use of tert-butyl chloride and butanoic acid in the presence of a base such as sodium hydroxide. The reaction conditions typically involve refluxing the mixture to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be particularly effective in the synthesis of tert-butyl esters, including this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butoxy group.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted butanoic acids depending on the substituent introduced.
Scientific Research Applications
4-(Tert-butoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)butanoic acid involves its interaction with various molecular targets. The tert-butoxy group can undergo hydrolysis to release butanoic acid, which can then participate in metabolic pathways. The compound can also act as a substrate for enzymes, leading to the formation of various metabolites. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: The parent compound without the tert-butoxy group.
4-Butoxybutanoic acid: Similar structure but with a butoxy group instead of a tert-butoxy group.
tert-Butylbenzoic acid: Contains a tert-butyl group attached to a benzoic acid moiety.
Uniqueness
4-(Tert-butoxy)butanoic acid is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties. This group increases the compound’s steric hindrance, affecting its reactivity and interactions with other molecules. The tert-butoxy group also enhances the compound’s stability, making it useful in various chemical and industrial applications .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)11-6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQYEQPKLWDOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77161-85-4 |
Source
|
Record name | 4-(tert-butoxy)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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